4-Isopropoxypicolinimidamide hydrochloride
Description
Contextualization within Modern Chemical Biology and Medicinal Chemistry
In the realms of chemical biology and medicinal chemistry, the pyridine (B92270) scaffold is a well-established "privileged structure" due to its presence in numerous biologically active compounds and approved drugs. chemspider.comsemanticscholar.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets such as enzymes and receptors. The incorporation of an amidine group, as seen in the picolinimidamide (B1582038) structure, further enhances the potential for biological activity. Amidines are known to be strongly basic and can exist as protonated cations at physiological pH, enabling them to form strong ionic interactions and hydrogen bonds with biological macromolecules.
The isopropoxy group, a moderately bulky and lipophilic substituent, can influence the compound's pharmacokinetic and pharmacodynamic properties. It can affect how the molecule binds to its target, its solubility, and its metabolic stability. The strategic placement of such a group on the pyridine ring is a common approach in medicinal chemistry to fine-tune the properties of a lead compound.
Historical Trajectory of Research Initiatives concerning Amidine-Containing Scaffolds and Related Heterocycles
The scientific journey of amidine-containing scaffolds and related heterocycles is rich and extensive. Historically, research into heterocyclic compounds, particularly those containing nitrogen, has been a cornerstone of medicinal chemistry.
Early 20th Century: The exploration of heterocyclic compounds gained momentum with the discovery of the sulfa drugs, which, although not containing a pyridine ring, highlighted the potential of synthetic organic compounds as anti-infective agents.
Mid-20th Century: The therapeutic potential of pyridine derivatives became increasingly evident with the development of drugs like isoniazid, an antitubercular agent. This era saw a surge in the synthesis and evaluation of a wide array of substituted pyridines.
Late 20th and Early 21st Century: The advent of combinatorial chemistry and high-throughput screening led to the creation of large libraries of heterocyclic compounds for drug discovery purposes. During this period, the amidine functional group was recognized for its ability to mimic a protonated amine or guanidine group, making it a valuable component in the design of enzyme inhibitors. For instance, amidine-containing molecules have been investigated as inhibitors of proteases and nitric oxide synthases. nih.govresearchgate.netrsc.org
The development of synthetic methodologies has also been crucial. The Pinner reaction, discovered in the late 19th century, provided a classical method for synthesizing amidines from nitriles, and subsequent modifications have expanded the accessibility of these compounds for research.
Academic Rationale and Identified Research Gaps Pertaining to 4-Isopropoxypicolinimidamide Hydrochloride
The academic rationale for investigating a compound like this compound stems from the established biological significance of its constituent parts. The picolinimidamide core suggests potential applications as an enzyme inhibitor or a receptor modulator. The 4-isopropoxy group offers a means to explore the impact of steric and electronic properties on biological activity within a series of related compounds.
However, a thorough review of the scientific literature reveals a significant research gap concerning this specific molecule. There is a notable absence of published studies detailing its synthesis, characterization, and biological evaluation. This lack of information presents several opportunities for future research:
Synthesis and Characterization: The development of a robust and efficient synthetic route to this compound would be the first critical step. This would be followed by its complete analytical characterization using modern spectroscopic and analytical techniques.
Biological Screening: A comprehensive biological screening of the compound against a diverse range of targets would be necessary to identify any potential therapeutic applications. Based on the activities of related compounds, initial screens could focus on antimicrobial, anticancer, or enzyme inhibition assays.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with variations in the alkoxy substituent at the 4-position and modifications to the amidine group would provide valuable SAR data. This would help in understanding the key structural features required for any observed biological activity.
The following table provides a hypothetical representation of the type of data that could be generated from such a study, comparing this compound to other hypothetical analogs.
| Compound | R Group (at 4-position) | Enzyme Inhibition (IC50, µM) | Antibacterial Activity (MIC, µg/mL) |
| This compound | -OCH(CH3)2 | Data Not Available | Data Not Available |
| Analog A | -OCH3 | 15.2 | >128 |
| Analog B | -OC2H5 | 10.8 | 64 |
| Analog C | -OCF3 | 5.4 | 32 |
This data table is for illustrative purposes only and highlights the type of comparative data that is currently missing for the title compound.
Structure
3D Structure of Parent
Properties
CAS No. |
1179361-90-0 |
|---|---|
Molecular Formula |
C9H14ClN3O |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
4-propan-2-yloxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c1-6(2)13-7-3-4-12-8(5-7)9(10)11;/h3-6H,1-2H3,(H3,10,11);1H |
InChI Key |
WAWNXNWGLGLAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1)C(=N)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Pathways for 4 Isopropoxypicolinimidamide Hydrochloride
Retrosynthetic Analysis and Key Precursor Synthesis Strategies
A retrosynthetic analysis of 4-Isopropoxypicolinimidamide hydrochloride logically disconnects the molecule at the amidine functional group, identifying 4-isopropoxypicolinonitrile as a crucial precursor. This approach simplifies the synthesis into two primary stages: the formation of the substituted picolinonitrile and the subsequent construction of the imidamide moiety.
Preparation of Functionalized Picolinonitrile Intermediates (e.g., 5-Isopropoxypicolinonitrile)
The synthesis of the key intermediate, 4-isopropoxypicolinonitrile, is paramount. A representative method involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloropicolinonitrile hydrochloride, with isopropanol. The reaction is typically carried out in the presence of a base, like powdered sodium hydroxide, in a solvent such as dimethyl sulfoxide (DMSO). This straightforward approach allows for the efficient introduction of the isopropoxy group onto the pyridine (B92270) ring, yielding the desired nitrile intermediate in good yields.
Table 1: Synthesis of 4-Alkoxypyridines
| Starting Material | Reagent | Base | Solvent | Product | Typical Yield |
|---|
Amidine Formation Methodologies (e.g., Pinner Reaction and Related Transformations of Nitriles)
The conversion of the nitrile group of 4-isopropoxypicolinonitrile into the amidine is a critical step. The Pinner reaction is a classic and widely employed method for this transformation. It involves the treatment of the nitrile with an alcohol, such as methanol, in the presence of a strong acid catalyst like hydrogen chloride. This forms an intermediate imino ester hydrochloride, often referred to as a Pinner salt. Subsequent reaction of the Pinner salt with ammonia or an amine leads to the formation of the desired amidine hydrochloride.
Alternative methods for amidine synthesis from nitriles have also been developed to overcome some of the limitations of the Pinner reaction, such as the requirement for strictly anhydrous conditions. These include the use of reagents like magnesium ethoxide to promote the direct addition of amines to nitriles. Another approach involves cysteine-catalyzed amidine synthesis, which offers a milder alternative.
Direct Synthesis of this compound
A direct and efficient synthesis of this compound can be achieved from 4-isopropoxypicolinonitrile. In a typical procedure, the nitrile is first treated with sodium methoxide in methanol. This is followed by the addition of ammonium chloride and heating. This one-pot reaction proceeds through the in-situ formation of the imidate, which is then readily converted to the amidine hydrochloride upon reaction with ammonium chloride.
Synthesis of Structural Analogs and Derivatives Featuring the 4-Isopropoxypicolinimidamide Core
The 4-isopropoxypicolinimidamide core serves as a valuable building block for the synthesis of a variety of structural analogs and derivatives, particularly those incorporating diverse heterocyclic ring systems.
Construction of Diverse Heterocyclic Ring Systems (e.g., 1,2,4-Thiadiazoles, 1,3,4-Oxadiazoles, 1,2,4-Triazoles)
The amidine functionality of this compound is a key reactive handle for the construction of various five-membered heterocycles.
1,2,4-Thiadiazoles: These can be synthesized by reacting the amidine with an isothiocyanate. This addition reaction forms a thiourea intermediate, which can then undergo oxidative cyclization to yield the 1,2,4-thiadiazole ring.
1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved through the reaction of the amidine with an acyl hydrazide, followed by a cyclodehydration step. Various dehydrating agents, such as phosphorus oxychloride, can be employed for this transformation.
1,2,4-Triazoles: The construction of the 1,2,4-triazole ring can be accomplished by reacting the amidine with a hydrazine derivative, followed by cyclization.
Strategic Modifications and Substitutions on the Picoline and Imidamide Moieties
To explore structure-activity relationships and optimize the properties of compounds based on the 4-isopropoxypicolinimidamide scaffold, strategic modifications can be made to both the picoline ring and the imidamide moiety.
Picoline Moiety Modifications: The isopropoxy group at the 4-position of the picoline ring can be replaced with other alkoxy groups of varying chain lengths and branching to modulate lipophilicity and steric bulk. Furthermore, other substituents can be introduced onto the pyridine ring to influence its electronic properties and potential interactions with biological targets.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Isopropoxypicolinonitrile |
| 4-isopropoxypicolinonitrile |
| 4-chloropicolinonitrile hydrochloride |
| 1,2,4-Thiadiazoles |
| 1,3,4-Oxadiazoles |
Investigation into this compound Reveals Data Scarcity
A comprehensive review of scientific literature and patent databases has revealed a significant lack of specific information regarding the chemical compound this compound. Despite targeted searches for its synthetic methodologies and process-related impurities, no dedicated studies or detailed reports outlining its preparation, impurity profiles, or control strategies were identified.
The inquiry, which sought to detail the synthetic pathways and analyze the process-related impurities of this compound, could not be fulfilled due to the absence of publicly available data on this specific molecule. General synthetic methods for related picolinimidamide (B1582038) derivatives exist, often starting from corresponding picolinonitriles. For instance, the synthesis of various picolinimidamides is achieved through the reaction of a nitrile with an amine, often followed by conversion to the hydrochloride salt. However, a direct application of these methods to the 4-isopropoxy substituted compound, and the subsequent analysis of its unique impurity profile, is not documented.
The investigation aimed to address key aspects of chemical synthesis and quality control, including:
Synthetic Methodologies: Elucidation of the specific chemical reactions, starting materials, and conditions used to produce this compound.
Identification and Characterization of Impurity Profiles: The detection, isolation, and structural identification of any process-related impurities that may form during the synthesis.
Elucidation of Impurity Formation Mechanisms: Understanding the chemical pathways through which these impurities are generated.
Methodologies for Impurity Control and Mitigation: Strategies to minimize or eliminate the formation of impurities during the manufacturing process to ensure the purity of the final compound.
Without specific studies on this compound, any discussion on these points would be speculative and not based on the rigorous, compound-specific data required for a scientifically accurate article. The development of a robust synthetic process and a thorough understanding of its impurity profile are critical for the quality and safety of any chemical compound intended for further use. Such an analysis requires detailed experimental data, which is not currently available in the public domain for this compound.
Therefore, a detailed article adhering to the requested structure and focusing solely on this compound cannot be generated at this time. Further research and publication in the scientific community would be necessary to provide the specific information requested.
Pharmacological Investigation Methodologies for 4 Isopropoxypicolinimidamide Hydrochloride
In Vitro Biological Activity Assessment Frameworks
Specific frameworks for assessing the in vitro biological activity of 4-isopropoxypicolinimidamide hydrochloride have not been detailed in the accessible scientific literature.
Design and Implementation of Cell-Based Assays for Specific Biological Responses
No specific cell-based assays designed or implemented to evaluate the biological responses to this compound have been documented in published research. General principles of cell-based assays involve utilizing living cells to assess the effects of a compound on cellular functions, such as proliferation, viability, or the activation of specific signaling pathways. However, the application of these methods to the compound is not described.
Enzyme Activity Modulation Studies and Profiling
While it is suggested that the mechanism of action for this compound may involve the inhibition of enzymatic activity, specific studies detailing its effects on any particular enzyme or comprehensive profiling of its enzyme modulation capabilities are not available in the public domain. evitachem.com Methodologies for studying enzyme activity modulation typically involve biochemical assays that measure the rate of an enzymatic reaction in the presence and absence of the test compound.
Exploration of Target Engagement in Preclinical Biological Systems
There is no available research that explores the target engagement of this compound in preclinical biological systems. Such studies are crucial to confirm that a compound interacts with its intended molecular target in a relevant biological context, often employing techniques like cellular thermal shift assays (CETSA), photoaffinity labeling, or immunoprecipitation-based methods.
Research into the Mechanism of Action of this compound
Detailed research into the specific mechanism of action of this compound is not described in the available literature.
Hypotheses and Experimental Approaches for Identifying Molecular Targets and Pathways
No published hypotheses or experimental approaches for the identification of molecular targets and pathways affected by this compound could be found. The process of target identification often involves a combination of computational predictions and experimental validations, such as affinity chromatography, expression profiling, and genetic screens.
Elucidation of Downstream Signaling Cascades and Cellular Responses
There is no information available regarding the elucidation of downstream signaling cascades or the specific cellular responses modulated by this compound. Investigating downstream signaling typically involves techniques like western blotting, reporter gene assays, and transcriptomic or proteomic analyses to understand the broader biological consequences of target engagement.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-Activity Relationship (SAR) analysis is a foundational element in medicinal chemistry, concentrating on the connection between a molecule's chemical structure and its biological activity. numberanalytics.compatsnap.com By systematically altering the molecular structure of a compound like this compound and evaluating the subsequent impact on its biological effect, researchers can identify the key structural components, known as pharmacophores, that are essential for its therapeutic action. numberanalytics.com This process is fundamental to the journey from an initial "hit" compound to an optimized "lead" candidate. patsnap.comoncodesign-services.com
Principles of SAR Analysis in Rational Compound Design and Optimization
The core tenet of SAR is that the biological activity of a molecule is directly dictated by its structure, including its chemical makeup, shape, and the arrangement of its functional groups. numberanalytics.comyoutube.com Rational drug design leverages this principle to methodically create new molecules with enhanced efficacy, selectivity, and improved pharmacokinetic properties. numberanalytics.comnumberanalytics.com The process is iterative, involving the continuous design, synthesis, and testing of new analogs based on insights from previous SAR data. numberanalytics.com
An SAR study typically begins with a lead compound, such as this compound. Medicinal chemists then synthesize a series of analogs by making targeted modifications to its structure. These modifications can include altering substituents, changing the size or shape of the molecular scaffold, or modifying stereochemistry. numberanalytics.com Each new analog is then tested to measure its biological activity. The results are analyzed to build a qualitative understanding of which molecular features are critical for activity and which can be modified. drugdesign.org This systematic approach allows researchers to build a comprehensive map of the relationship between structure and activity for a particular chemical series. numberanalytics.com
Correlating Subtle Structural Features with Observed Biological Activities
Even minor alterations to a molecule's structure can lead to significant changes in its biological profile. numberanalytics.com SAR studies aim to decipher these correlations. For instance, in a hypothetical analysis of this compound analogs, researchers would investigate how changes to the isopropoxy group, the picolinimidamide (B1582038) core, or the placement of substituents on the pyridine (B92270) ring affect its interaction with a biological target. The number and position of specific atoms, like hydroxyl groups, can influence the molecule's electronic charge distribution, polarity, and lipophilicity, all of which critically impact biological functions such as cell membrane permeability and antioxidant capacity. nih.gov
The process involves correlating specific structural features with quantitative measures of biological activity, such as the half-maximal inhibitory concentration (IC50). This allows for the identification of trends. For example, increasing the alkyl chain length of the alkoxy group might enhance lipophilicity and, up to a certain point, improve cell permeability and potency. Conversely, introducing a bulky substituent at a specific position might hinder the molecule's ability to fit into the target's binding site, thereby reducing or eliminating activity. mdpi.com These detailed correlations are crucial for understanding the precise molecular interactions driving the compound's effect. nih.gov
Hypothetical SAR Data for 4-Isopropoxypicolinimidamide Analogs This table illustrates how systematic structural modifications to a parent compound (Analog 1, representing 4-Isopropoxypicolinimidamide) could influence its biological activity, represented here by a hypothetical IC50 value.
| Analog ID | Modification from Parent Structure | R-Group | Hypothetical IC50 (nM) | SAR Observation |
|---|---|---|---|---|
| Analog 1 | (Parent Compound) | -OCH(CH₃)₂ | 50 | Baseline activity. |
| Analog 2 | Shorter alkoxy chain | -OCH₃ | 150 | Decreased activity; suggests size of isopropoxy group is important. |
| Analog 3 | Longer alkoxy chain | -O(CH₂)₃CH₃ | 75 | Slightly decreased activity; indicates an optimal size for the alkoxy group. |
| Analog 4 | Halogen on pyridine ring | 5-Chloro | 25 | Increased activity; suggests a beneficial interaction in the binding pocket. |
| Analog 5 | Isosteric replacement of N | -C(O)NH₂ | >1000 | Loss of activity; confirms the imidamide nitrogen is critical for function. |
Application of SAR in Lead Optimization and Analog Development
SAR is a cornerstone of lead optimization, the phase of drug discovery dedicated to refining a promising lead compound into a viable drug candidate. numberanalytics.comtandfonline.com The insights gained from SAR studies guide chemists in making strategic modifications to enhance multiple properties simultaneously, such as potency, selectivity against the intended target versus off-targets, and metabolic stability. patsnap.comnumberanalytics.com
Computational and In Silico Approaches in Pharmacological Research
In modern drug discovery, computational methods are used alongside experimental techniques to accelerate the research process. nih.gov These in silico approaches allow scientists to model, predict, and analyze the properties and interactions of molecules, providing valuable insights that can guide experimental work and reduce the time and cost of development. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational method that extends the principles of SAR by creating mathematical models to describe the correlation between a molecule's physicochemical properties and its biological activity. mdpi.comwikipedia.org Instead of a qualitative assessment, QSAR provides a quantitative, predictive framework. nih.gov
The process begins with a dataset of compounds for which the biological activity (e.g., binding affinity, inhibition constant) has been experimentally measured. mdpi.com For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors represent various structural, physicochemical, and electronic properties, such as molecular weight, lipophilicity (logP), polar surface area, and quantum chemical parameters. researchgate.net Using statistical methods like regression analysis, a mathematical equation is derived that links these descriptors to the observed biological activity. wikipedia.orgacs.org
A validated QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized compounds based solely on their theoretical structures. wikipedia.org This predictive power is invaluable for prioritizing which new analogs of a compound like this compound should be synthesized and tested, thereby focusing laboratory efforts on the most promising candidates. acs.org
Example of Descriptors in a Hypothetical QSAR Model This table shows examples of molecular descriptors that could be used in a QSAR model to predict the biological activity of compounds like this compound and its analogs.
| Descriptor Class | Descriptor Example | Property Represented | Potential Impact on Activity |
|---|---|---|---|
| Physicochemical | cLogP | Lipophilicity / Hydrophobicity | Affects membrane permeability and binding to hydrophobic pockets. |
| Topological | Molecular Connectivity Index | Size, shape, and degree of branching | Influences how the molecule fits into a receptor's binding site. |
| Electronic | Dipole Moment | Polarity and charge distribution | Governs electrostatic and polar interactions with the target. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze how a small molecule (a ligand), such as this compound, interacts with its biological target, which is typically a protein or enzyme. nih.govacs.org
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The method involves placing the ligand into the binding site of the target protein in various conformations and using a "scoring function" to estimate the binding affinity for each pose. acs.org This allows researchers to generate hypotheses about the key interactions—such as hydrogen bonds, hydrophobic interactions, or ionic bonds—that stabilize the ligand-receptor complex. Docking is widely used for virtual screening of large compound libraries to identify potential hits and to refine the binding mode of known active compounds. nih.gov
Molecular Dynamics (MD) Simulations provide a more detailed and dynamic view of the ligand-target interaction. While docking provides a static snapshot, MD simulations model the movements of atoms in the complex over time, typically on the scale of nanoseconds to microseconds. frontiersin.org This technique solves Newton's equations of motion for the system, offering insights into the stability of the binding pose predicted by docking, the flexibility of both the ligand and the protein, and the energetic factors governing the binding process. acs.org Combining docking with MD simulations provides a more accurate and reliable understanding of the molecular recognition process, which is critical for rational drug design. nih.govnih.gov
Virtual Screening and De Novo Design Methodologies for Compound Discovery
The discovery and development of novel therapeutic agents such as this compound are increasingly driven by powerful computational techniques. Virtual screening and de novo design are two such methodologies that have revolutionized the early stages of drug discovery by enabling the rapid and cost-effective identification and optimization of lead compounds. These in silico approaches are particularly valuable in the context of designing selective inhibitors for targets like nitric oxide synthase (NOS), where isoform selectivity is crucial to minimize off-target effects. nih.gov
Virtual Screening Approaches
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a protein or enzyme. This process can be broadly categorized into structure-based and ligand-based methods.
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be employed. nih.gov This method uses molecular docking simulations to predict the binding conformation and affinity of each molecule in a database to the target's active site. For instance, in the search for novel neuronal nitric oxide synthase (nNOS) inhibitors, a class of compounds to which this compound belongs, SBVS has been successfully applied. nih.gov Researchers have utilized the crystal structures of human NOS isoforms to screen databases for compounds that exhibit a high binding affinity and selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS). nih.gov
A typical SBVS workflow for identifying selective nNOS inhibitors might involve the following steps:
| Step | Description | Tools/Software Commonly Used |
| Target Preparation | The 3D structure of the nNOS protein is obtained from a repository like the Protein Data Bank (PDB) and prepared for docking. This includes adding hydrogen atoms, assigning charges, and defining the binding site. | Schrödinger Maestro, UCSF Chimera, AutoDockTools |
| Ligand Library Preparation | A large library of chemical compounds (e.g., from ZINC, ChEMBL) is prepared by generating 3D conformers and assigning appropriate chemical properties. | LigPrep, Open Babel |
| Molecular Docking | The prepared ligand library is docked into the active site of the nNOS protein. The docking algorithm samples a vast number of possible binding poses for each ligand and scores them based on their predicted binding affinity. | AutoDock Vina, GLIDE, DOCK |
| Post-Docking Analysis and Filtering | The results are analyzed to identify compounds with the best docking scores and favorable interactions with key residues in the active site. Further filtering based on pharmacokinetic properties (ADME/Tox) is often performed. | PyMOL, LigPlot+, QikProp |
Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of the target, LBVS methods can be used. These approaches rely on the knowledge of existing active ligands to identify new ones. One common LBVS technique is pharmacophore modeling, which involves creating a 3D representation of the essential steric and electronic features required for biological activity. This pharmacophore model is then used as a query to search for new compounds that match these features. chemrxiv.org
De Novo Design Methodologies
De novo design is a computational strategy for creating novel molecules with desired properties from scratch, rather than searching for them in existing databases. This approach is particularly useful for generating compounds with novel scaffolds and improved properties. The process typically involves either fragment-based or atom-based methods.
Fragment-Based De Novo Design: This method involves assembling small molecular fragments in the active site of the target protein to create a larger, coherent molecule. The fragments can be linked together or grown from a starting point. For the design of nNOS inhibitors, a fragment-based approach could involve identifying key interaction "hot spots" within the active site and then computationally linking fragments that can occupy these spots. nih.gov
Atom-Based De Novo Design: This approach builds molecules atom by atom within the binding pocket, optimizing the geometry and chemical properties at each step to maximize the binding affinity.
The following table summarizes a hypothetical de novo design workflow for a novel nNOS inhibitor:
| Step | Description | Key Considerations |
| Active Site Characterization | The binding site of nNOS is analyzed to identify key hydrogen bond donors and acceptors, hydrophobic pockets, and potential for electrostatic interactions. | Isoform-specific differences in the active site are crucial for designing selective inhibitors. nih.gov |
| Fragment/Atom Placement | Molecular fragments or individual atoms are placed in favorable positions within the active site. | The initial placement is guided by the desired interactions with the protein. |
| Molecule Growth/Linking | The fragments are grown or linked together to form a complete molecule. The algorithm explores different connection points and linker chemistries. | Maintaining drug-like properties (e.g., molecular weight, lipophilicity) is essential during the growth process. |
| Scoring and Optimization | The newly designed molecules are scored based on their predicted binding affinity, synthetic accessibility, and other desired properties. The structures are then optimized to improve their scores. | Iterative cycles of design and scoring are often necessary to arrive at promising candidates. |
The integration of virtual screening and de novo design with other computational tools like molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies provides a powerful platform for the discovery of novel and selective inhibitors like this compound. nih.govnih.gov These computational methods not only accelerate the identification of lead compounds but also provide valuable insights into the molecular basis of their activity, guiding further optimization efforts. nih.gov
Preclinical Pharmacokinetic and Biotransformation Research on 4 Isopropoxypicolinimidamide Hydrochloride
Absorption and Distribution Studies in Preclinical Models
Preclinical studies on absorption and distribution are fundamental to understanding how a drug candidate is taken up by and moves through the body. These studies are critical for predicting its efficacy and potential for accumulation in various tissues.
Assessment of Blood-Brain Barrier Permeation Potential
For compounds targeting the central nervous system (CNS), crossing the blood-brain barrier (BBB) is crucial. youtube.com The BBB is a highly selective barrier that protects the brain. youtube.comnih.gov In vitro models using brain microvascular endothelial cells can provide an initial assessment. youtube.com In vivo studies in animals are the definitive measure, where the ratio of the drug's concentration in the brain to its concentration in the blood (Brain/Plasma ratio) is calculated to determine its ability to penetrate the CNS. youtube.com
Metabolic Pathway Elucidation of 4-Isopropoxypicolinimidamide Hydrochloride
Understanding how a compound is metabolized, or broken down, by the body is essential for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. researchgate.net
Identification and Characterization of Metabolite Profiles
Once metabolic breakdown is observed, the next step is to identify the chemical structures of the resulting metabolites. This is typically done by incubating the parent drug with liver microsomes or hepatocytes and then analyzing the samples using high-resolution mass spectrometry. criver.com Identifying the major metabolic pathways (e.g., oxidation, glucuronidation) and the specific metabolites formed is crucial for a complete understanding of the drug's disposition and safety profile. criver.com
Enzyme Kinetics and Cytochrome P450 (CYP) Interaction Studies
The investigation of a new chemical entity's interaction with cytochrome P450 (CYP) enzymes is a critical step in preclinical development. These studies are essential for predicting potential drug-drug interactions. The CYP family of enzymes is responsible for the metabolism of a vast number of drugs. nih.govnih.gov Understanding how a compound like this compound is metabolized by these enzymes, and whether it inhibits or induces their activity, is crucial. youtube.com
Typically, in vitro studies using human liver microsomes or recombinant CYP enzymes are conducted to determine key enzyme kinetic parameters. This would involve identifying which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in the metabolism of the compound. nih.gov Such studies help in foreseeing clinically significant interactions when the drug is co-administered with other medications. nih.gov However, no published studies detailing the enzyme kinetics or the inhibitory or inductive potential of this compound on CYP enzymes are currently available.
Excretion Pathway Investigations and Mass Balance Studies
Mass balance studies are fundamental to understanding how a drug and its metabolites are eliminated from the body. regulations.govnih.gov These studies typically involve administering a radiolabeled version of the drug to determine the routes and rates of excretion in urine and feces. clinicaltrials.gov The primary goal is to achieve a high recovery of the administered radioactive dose, which provides a complete picture of the drug's disposition. nih.gov
Information from mass balance studies helps to delineate the primary clearance mechanisms, whether they be renal or hepatic. nih.gov This, in turn, informs the need for further studies in populations with impaired kidney or liver function. regulations.gov The European Medicines Agency (EMA) guidance, for instance, suggests that results from mass balance studies should generally be available before initiating Phase III clinical trials. nih.gov
Despite the importance of this research, no specific mass balance or excretion pathway investigation reports for this compound have been identified in the public record. Without such studies, a comprehensive understanding of its clearance from the body remains incomplete.
Advanced Analytical Methodologies for the Characterization and Quantification of 4 Isopropoxypicolinimidamide Hydrochloride
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The accurate quantification and characterization of pharmaceutical compounds like 4-Isopropoxypicolinimidamide hydrochloride are critical for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and sensitivity. chromatographyonline.comgyanvihar.org The development and validation of a robust HPLC method are multi-faceted processes, ensuring the method is suitable for its intended use. youtube.comyoutube.com
Development of Robust Chromatographic Separation Methods (e.g., Reversed-Phase HPLC, Normal-Phase Flash Chromatography)
The primary goal of chromatographic method development is to achieve adequate separation of the analyte of interest from any impurities, degradation products, or other matrix components. For polar heterocyclic compounds like picolinamide (B142947) derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely applied and effective separation technique. chromatographyonline.comnih.gov
In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. ionsource.comresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. ionsource.com Compounds are eluted by increasing the concentration of an organic solvent (the "B" solvent), such as acetonitrile (B52724) or methanol, in the aqueous mobile phase (the "A" solvent). ionsource.com
The development process involves the systematic optimization of several key parameters:
Column Selection: A C18 column is a common starting point, offering a good balance of retention and selectivity for a wide range of molecules. nih.govresearchgate.net Column dimensions (length and internal diameter) and particle size are chosen to balance separation efficiency with analysis time and backpressure.
Mobile Phase Composition: The choice of organic solvent (acetonitrile generally provides better peak shape and lower UV cutoff) and aqueous buffer is critical. The pH of the mobile phase is a crucial parameter for ionizable compounds like picolinamides, as it affects their retention time and peak shape. gyanvihar.org Acids like formic acid, acetic acid, or trifluoroacetic acid are often added to the mobile phase at low concentrations (e.g., 0.1%) to improve peak symmetry and provide a source of protons for mass spectrometry detection. ionsource.com
Elution Mode: A separation can be performed using an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time). gyanvihar.org Gradient elution is often necessary for complex samples containing compounds with a wide range of polarities, allowing for the timely elution of all components with good resolution. ionsource.com A typical gradient might start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic solvent. ionsource.com
For preparative purification, normal-phase flash chromatography might be employed, which uses a polar stationary phase (like silica) and a non-polar mobile phase. However, for analytical quantification, RP-HPLC is the standard.
A hypothetical set of optimized chromatographic conditions for a picolinamide derivative is presented in Table 1.
Table 1: Example of RP-HPLC Chromatographic Conditions for a Picolinamide Derivative
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photo-Diode Array (PDA) |
Optimization of Detection Modalities (e.g., UV-Vis, Photo-Diode Array (PDA))
The selection of an appropriate detection method is crucial for achieving the required sensitivity and selectivity. For aromatic compounds containing a chromophore, such as this compound, Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method in HPLC. chromatographyonline.comgyanvihar.org
UV-Vis and Photo-Diode Array (PDA) Detectors: A standard UV-Vis detector measures the absorbance at a single, pre-selected wavelength. A Photo-Diode Array (PDA) detector, however, acquires the entire UV-Vis spectrum for the analyte as it elutes from the column. gyanvihar.org This provides several advantages:
Wavelength Optimization: The optimal detection wavelength, corresponding to the analyte's absorbance maximum (λmax), can be easily determined from the spectral data to maximize sensitivity. johronline.com
Peak Purity Analysis: PDA detectors allow for the assessment of peak purity by comparing spectra across a single chromatographic peak. This helps to ensure that the peak corresponds to a single compound and is not co-eluting with an impurity.
Compound Identification: The UV spectrum can serve as a characteristic fingerprint to aid in the tentative identification of the analyte.
For picolinamide-type structures, the λmax is typically in the UV range, often between 220 nm and 360 nm. researchgate.netjohronline.comijarsct.co.in For instance, a study on a pyridine (B92270) derivative used a detection wavelength of 220 nm, while another on niclosamide, which contains a substituted pyridine ring, used 351 nm. researchgate.netjohronline.com
Comprehensive Method Validation According to Academic and Regulatory Guidelines
Once the HPLC method is developed, it must undergo a thorough validation process to demonstrate its reliability, accuracy, and reproducibility for the intended analytical application. ajprd.comnih.gov Method validation is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). nih.govsepscience.com Key validation parameters include linearity, range, specificity, and precision. youtube.comyoutube.com
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. sepscience.com
Procedure: To establish linearity, a series of calibration standards at different concentration levels are prepared from a stock solution. According to ICH guidelines, a minimum of five concentration levels are typically analyzed. thermofisher.com Each standard is injected multiple times (e.g., three times), and the peak area response is plotted against the corresponding concentration.
Evaluation: The data is then subjected to linear regression analysis by the method of least squares. sepscience.com The quality of the linear relationship is assessed by the correlation coefficient (r) or the coefficient of determination (r²). For analytical methods, an r² value of ≥ 0.999 is generally considered excellent. thermofisher.comresearchgate.net The y-intercept, slope of the regression line, and the residual sum of squares are also reported. thermofisher.com
Range: The range of the method is the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. sepscience.com
Table 2: Representative Linearity Data for a Picolinamide Analog
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 5.0 | 150,234 |
| 10.0 | 301,158 |
| 25.0 | 752,895 |
| 50.0 | 1,505,790 |
| 100.0 | 3,010,500 |
Linear Regression Results:
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. researchgate.netiupac.org In chromatography, selectivity is demonstrated by the resolution of the analyte peak from other peaks. loesungsfabrik.de
Procedure: Specificity is typically evaluated by analyzing a placebo (matrix without the analyte) and a sample spiked with the analyte and potential interfering substances. The chromatograms are examined to ensure that there are no interfering peaks at the retention time of the analyte in the placebo sample. loesungsfabrik.de For stability-indicating methods, samples are subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products, and the method must demonstrate that the analyte peak is resolved from any degradant peaks.
Evaluation: The method is considered specific if the analyte peak is pure and well-resolved from all other peaks in the chromatogram. A PDA detector is highly valuable here, as it can be used to confirm the peak purity of the analyte. gyanvihar.org
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (%RSD). gyanvihar.org
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. nih.gov It is determined by analyzing a minimum of six replicate samples at 100% of the test concentration or by analyzing three different concentrations in triplicate. researchgate.netresearchgate.net
Intermediate Precision (Inter-assay Precision): This demonstrates the reliability of the method when used by different analysts, on different days, and with different equipment within the same laboratory. nih.gov This assesses the ruggedness of the method under typical lab variations.
Table 3: Example of Precision Data for a Picolinamide Analog
| Precision Type | Concentration (µg/mL) | Mean Peak Area | Standard Deviation | %RSD |
|---|---|---|---|---|
| Repeatability (Intra-day) | 10 | 301,500 | 3,015 | 1.0% |
| 50 | 1,506,000 | 9,036 | 0.6% | |
| 80 | 2,408,000 | 14,448 | 0.6% | |
| Intermediate Precision (Inter-day) | 10 | 303,200 | 4,548 | 1.5% |
| 50 | 1,510,500 | 18,126 | 1.2% | |
| 80 | 2,415,000 | 28,980 | 1.2% |
For most pharmaceutical analyses, an RSD of ≤ 2% is considered acceptable for precision. ijprajournal.com
Accuracy Determination and Recovery Studies
Accuracy, in the context of analytical method validation, demonstrates the closeness of the test results obtained by the method to the true value. It is a critical parameter for ensuring that a method can reliably quantify the analyte. scribd.comeuropa.eu Accuracy is typically evaluated through recovery studies by applying the analytical procedure to samples of a known concentration. researchgate.net
The standard approach involves spiking a mixture (e.g., a placebo formulation) with known quantities of the analyte at different concentration levels. researchgate.net As per International Council for Harmonisation (ICH) guidelines, this is typically performed at three levels, such as 80%, 100%, and 120% of the target test concentration. europa.eu For impurities, this may be done at the limit of quantitation (LOQ), 100%, and 200% of the specification limit. researchgate.net The method's accuracy is then expressed as the percentage of the analyte recovered from the sample. researchgate.net
For a compound like this compound, recovery studies would confirm the analytical method's capability to measure it accurately, free from interference from other components in the sample matrix. In a representative study on the related drug Sorafenib, recovery was assessed at three concentration levels (50%, 100%, and 150%), with the results demonstrating excellent accuracy. wjpls.org The acceptance criteria for recovery are typically in the range of 98.0% to 102.0%. ich.org
Table 1: Example of Accuracy Determination via Recovery Study for a Related Compound (Sorafenib)
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 50% | 12 | 11.96 | 99.62% |
| 100% | 24 | 23.95 | 99.79% |
| 150% | 36 | 35.95 | 99.87% |
Limits of Detection (LOD) and Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics for analytical methods used to determine impurities and degradation products. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijprajournal.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijprajournal.com
These limits are essential for methods intended to analyze trace amounts of substances, such as process impurities like this compound. The determination of LOD and LOQ is often based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines. frontiersin.org The formulas are typically:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve. tjpr.org
Various analytical techniques will yield different LOD and LOQ values. For instance, highly sensitive methods like UPLC-MS/MS provide significantly lower limits compared to standard HPLC-UV methods. The data below for the related compound Sorafenib illustrates this variance.
Table 2: Representative LOD and LOQ Values for Sorafenib Using Different Analytical Methods
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|
| RP-HPLC | 0.0133 µg/mL | 0.0404 µg/mL | ijprajournal.com |
| RP-HPLC | 9 ng/mL | 26 ng/mL | frontiersin.org |
| UPLC | 0.838 µg/mL | 2.540 µg/mL | wjpls.org |
| UPLC-Fluorimetry | 0.075 µg/mL | 0.25 µg/mL | lew.ro |
Robustness and System Suitability Testing
Robustness and system suitability are integral components of method validation that ensure the reliability of an analytical procedure during routine use. scribd.com
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. scribd.com This testing provides an indication of its reliability during normal usage and is typically conducted during the development phase. researchgate.net For a chromatographic method, these deliberate variations might include:
Flow rate of the mobile phase (e.g., ±0.1 mL/min). ymerdigital.com
Column temperature (e.g., ±5°C).
pH of the mobile phase buffer.
Composition of the mobile phase (e.g., ±5% organic content). ymerdigital.com
System Suitability Testing (SST) is performed before each analytical run to verify that the equipment and procedure are performing adequately at the time of analysis. ich.org The SST parameters and their acceptance criteria are established during method validation and are based on the method's performance criteria. researchgate.net Key SST parameters for a chromatographic method include resolution, tailing factor, and theoretical plates (efficiency).
Table 3: Typical Robustness and System Suitability Parameters for an HPLC/UPLC Method
| Parameter | Typical Variation (Robustness) | Acceptance Criteria (System Suitability) |
|---|---|---|
| Flow Rate | ± 0.2 mL/min | N/A |
| Column Temperature | ± 5 °C | N/A |
| Mobile Phase Composition | ± 2% absolute | N/A |
| Wavelength | ± 2 nm | N/A |
| Resolution (Rs) | N/A | > 2.0 |
| Tailing Factor (T) | N/A | < 2.0 |
| Theoretical Plates (N) | N/A | > 2000 |
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), offering substantial improvements in resolution, sensitivity, and, most notably, speed. wjpls.org This technology utilizes columns packed with smaller sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing chromatographic efficiency. The result is a dramatic reduction in analysis time, making UPLC an ideal platform for high-throughput screening, such as in-process control monitoring of intermediates like this compound.
A typical UPLC method for a related compound can reduce run times to under 5 minutes, compared to 10-15 minutes for a standard HPLC method. nih.govresearchgate.net This efficiency is critical in a manufacturing environment for rapid decision-making. UPLC systems, when coupled with mass spectrometry (UPLC-MS/MS), provide exceptionally high sensitivity and selectivity, allowing for the simultaneous quantification of a parent drug and its metabolites or related impurities. nih.govnih.gov
The development of a UPLC method for this compound would involve optimizing parameters such as the column chemistry, mobile phase composition, and gradient elution to ensure a rapid and robust separation from other process-related substances.
Table 4: Example of a UPLC Method for High-Throughput Analysis of a Related Compound (Sorafenib)
| Parameter | Condition | Reference |
|---|---|---|
| System | Waters Acquity UPLC | researchgate.net |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | researchgate.net |
| Mobile Phase | Gradient elution with Acetonitrile and Water (0.1% Formic Acid) | nih.gov |
| Flow Rate | 0.5 mL/min | lew.ro |
| Column Temperature | 30 °C | researchgate.net |
| Detector | Photodiode Array (PDA) or MS/MS | researchgate.net |
| Total Run Time | < 5 minutes | nih.gov |
Spectroscopic and Spectrometric Characterization Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely accessible technique used for both the quantification and purity assessment of chromophoric compounds. A chromophore is a part of a molecule responsible for its color by absorbing light in the UV-visible region. The structure of this compound contains aromatic rings, making it suitable for UV-Vis analysis.
The analysis involves scanning a solution of the compound across a range of UV and visible wavelengths to determine its wavelength of maximum absorbance (λmax). ijprajournal.com This λmax is characteristic of the compound's chromophore and is the optimal wavelength for quantification, as it provides the highest sensitivity. For the related compound Sorafenib, the λmax is reported to be 265 nm. ijprajournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for elucidating the structure of organic molecules. tjpr.orgorganicchemistrydata.org It provides detailed information about the carbon-hydrogen framework of a compound, allowing for unambiguous confirmation of its identity and structure. For a novel or critical intermediate like this compound, NMR is indispensable for structural verification.
The primary NMR experiments used for structural elucidation are:
¹H NMR (Proton NMR): This experiment provides information on the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the relative number of protons of each type (integration). researchgate.net
¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms in a molecule and their chemical environment. researchgate.net
2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish connectivity between atoms. mdpi.com
COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) shows which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular fragments into a final structure. mdpi.com
By analyzing the complete set of 1D and 2D NMR data, a chemist can assign every proton and carbon signal to a specific atom in the proposed structure of this compound, thereby providing unequivocal proof of its chemical identity. tjpr.org
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of the molecular weight of this compound. The technique provides a highly sensitive and specific means of analysis, offering insights into the molecule's elemental composition and fragmentation pathways.
High-resolution mass spectrometry (HRMS) would be utilized to determine the accurate mass of the protonated molecule, [M+H]⁺. This measurement allows for the calculation of the elemental formula with a high degree of confidence, confirming the molecular identity of the compound. The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), provides a "fingerprint" of the molecule, revealing characteristic bond cleavages. This fragmentation data is crucial for structural confirmation and for identifying potential impurities and degradants.
Table 1: Theoretical Mass Spectrometry Data for this compound
| Parameter | Theoretical Value | Information Gained |
| Molecular Formula | C₁₀H₁₆ClN₃O | Elemental composition |
| Monoisotopic Mass | 229.0982 g/mol | Precise molecular mass |
| Nominal Mass | 229 g/mol | Integer molecular mass |
| Calculated m/z of [M+H]⁺ | 230.1055 | Accurate mass for HRMS confirmation |
Note: The table presents theoretical values. Actual experimental data would be required for confirmation.
Stability-Indicating Analytical Methods and Degradation Product Analysis
The development of stability-indicating analytical methods is a critical aspect of pharmaceutical development, ensuring that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Forced Degradation Studies under Various Stress Conditions
Forced degradation, or stress testing, is performed to understand the intrinsic stability of this compound and to generate potential degradation products. These studies involve subjecting the compound to conditions more severe than those it would encounter during storage. The insights gained are fundamental for developing robust formulations and for identifying the degradation pathways.
Stress conditions typically include:
Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) to assess susceptibility to pH-dependent degradation.
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, to evaluate the potential for oxidative breakdown.
Thermal Degradation: Heating the solid or solution form of the compound to assess its stability at elevated temperatures.
Photodegradation: Exposing the compound to light sources (UV and visible) to determine its photosensitivity.
Table 2: Representative Forced Degradation Conditions
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl | To induce acid-catalyzed degradation |
| Base Hydrolysis | 0.1 M to 1 M NaOH | To induce base-catalyzed degradation |
| Oxidation | 3% to 30% H₂O₂ | To simulate oxidative stress |
| Thermal | 50°C to 80°C | To assess heat stability |
| Photolytic | ICH-compliant light exposure | To evaluate light sensitivity |
Note: The conditions in this table are illustrative. The actual conditions for this compound would need to be optimized.
Development of Stability-Indicating Assays
Following forced degradation studies, a stability-indicating assay, typically a high-performance liquid chromatography (HPLC) method, is developed and validated. The primary characteristic of such a method is its ability to separate the parent compound from all potential degradation products, ensuring that the assay is specific for the intact drug.
The development process involves optimizing various chromatographic parameters such as the column type, mobile phase composition (including pH and organic modifiers), flow rate, and detection wavelength. The goal is to achieve adequate resolution between the peak of this compound and the peaks of any degradants formed under stress conditions. Peak purity analysis, often performed using a photodiode array (PDA) detector, is essential to confirm that the analyte peak is not co-eluting with any other species.
Specialized Preclinical Research and Applications Involving 4 Isopropoxypicolinimidamide Hydrochloride
Development of Radiolabeled and Isotopically Enriched Analogs
To non-invasively study the fate of a drug in a living organism, scientists often employ radiolabeled and isotopically enriched versions of the compound. This technique allows for sensitive and specific tracking of the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Applications in Pharmacokinetic Tracing and Receptor Occupancy Studies
Pharmacokinetic tracing with isotopically labeled compounds provides a detailed picture of a drug's journey through the body. By analyzing samples of blood, urine, and tissues at various time points after administration, researchers can determine key parameters such as the rate of absorption, the extent of distribution into different organs, the metabolic pathways it undergoes, and the rate of its elimination.
Receptor occupancy (RO) assays are vital for understanding the pharmacodynamics of a drug – how it interacts with its target. nih.govnih.gov These assays measure the extent to which a drug binds to its specific receptor on the surface of cells. nih.gov By using labeled analogs of 4-Isopropoxypicolinimidamide hydrochloride, researchers can quantify the percentage of target receptors that are occupied by the drug at different concentrations and over time. This information is critical for establishing a relationship between drug exposure and its biological effect, guiding the determination of effective dosage regimens. For instance, studies can demonstrate a dose-dependent target engagement upon drug administration. nih.gov
Use in Diagnostic and Imaging Research (e.g., SPECT/PET)
For in vivo imaging, radioactive isotopes are attached to the drug molecule, creating a radiopharmaceutical. nih.gov These tracers allow for the visualization and quantification of physiological and pathological processes at the molecular level using non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govnih.gov
A radiopharmaceutical consists of a vehicle molecule (the drug) and a positron-emitting radionuclide. nih.gov The choice of radionuclide is critical and depends on factors like its half-life and decay characteristics. nih.gov For PET imaging, common radionuclides include Fluorine-18 (¹⁸F), Carbon-11 (¹¹C), and Copper-64 (⁶⁴Cu). nih.gov For SPECT imaging, isotopes like Technetium-99m (⁹⁹mTc) and Iodine-123 (¹²³I) are often used. nih.gov By labeling this compound with a suitable radionuclide, researchers could potentially visualize its distribution and target engagement in real-time within a living organism, providing invaluable insights for diagnostic purposes and for understanding its mechanism of action in disease models. nih.gov
Application in Disease Models for Efficacy Proof-of-Concept
Before a compound can be considered for human trials, its effectiveness must be demonstrated in relevant animal models of the target disease. This "proof-of-concept" is a critical step in drug development. probiocdmo.com
Selection and Validation of Relevant Animal Models (e.g., Filarial Nematode Models)
The selection of an appropriate animal model is crucial for the predictive value of preclinical efficacy studies. nih.gov The chosen model should mimic the human disease as closely as possible in terms of its physiological and biochemical characteristics. nih.gov
For diseases like onchocerciasis and lymphatic filariasis, which are caused by parasitic filarial nematodes, researchers utilize various surrogate parasite models for in vivo evaluation. nih.gov These include rodent models infected with species such as Litomosoides sigmodontis or Brugia pahangi. nih.govnih.gov The free-living nematode Caenorhabditis elegans is also a well-established model for initial high-throughput screening of anthelmintic compounds. nih.gov The validation of these models involves ensuring they respond to known treatments and that the disease progression is consistent and measurable.
| Animal Model | Relevance to Filarial Disease | Key Features |
| Litomosoides sigmodontis in rodents | Surrogate model for human filariasis. nih.govnih.gov | Allows for the assessment of macrofilaricidal (adult worm-killing) activity in an immunocompetent host. nih.gov |
| Brugia pahangi in rodents | Surrogate model for lymphatic filariasis. nih.gov | Suitable for high-throughput screening of microfilariae and adult worms. nih.gov |
| Caenorhabditis elegans | Initial high-throughput screening model. nih.gov | Well-established for assessing general anthelmintic activity of large compound libraries. nih.gov |
| Onchocerca lienalis and Onchocerca gutturosa (ex vivo) | Surrogate for Onchocerca volvulus (human river blindness). nih.gov | Used for ex vivo assays to assess activity against adult filariae. nih.gov |
Methodologies for Assessing Biological Response in Vivo
Assessing the in vivo efficacy of a compound like this compound involves a range of methodologies to measure its biological response. nih.gov The goal is to demonstrate a significant therapeutic effect against the disease in the animal model. nih.gov
In filarial nematode models, a key outcome is the reduction in the number of adult worms (macrofilaricidal activity) or the sterilization of female worms, which blocks the production of new offspring (microfilariae). nih.gov For instance, a successful compound might show a significant percentage reduction of adult Litomosoides sigmodontis in a mouse model. nih.gov
The biological response is typically assessed by comparing the treated group of animals to an untreated control group. Various parameters are measured, including:
Parasite burden: Counting the number of adult worms and microfilariae in relevant tissues at the end of the study.
Worm viability: Assessing the motility and morphological integrity of the worms.
Biomarkers: Measuring specific molecules in the blood or tissues that indicate the presence of the parasite or the host's response to the infection.
| Assessment Method | Description | Example Application |
| Parasite Load Quantification | Direct counting of adult worms and microfilariae in tissues (e.g., pleural cavity, blood). | A significant reduction in adult L. sigmodontis worms in treated mice compared to controls. nih.gov |
| Worm Sterility Assessment | Examination of female worms for the presence and development of embryos. | Observation of widespread apoptosis in the germline of female worms, leading to sterility. nih.gov |
| In Vivo Imaging | Techniques like bioluminescence imaging can be used to monitor parasite burden non-invasively over time in some models. creative-animodel.com | Tracking the reduction of a bioluminescent parasite population in response to treatment. |
| Histopathology | Microscopic examination of tissues to assess parasite-induced damage and the effect of the treatment. | Evaluating the reduction of inflammatory lesions in infected tissues. |
Through these specialized preclinical research applications, a comprehensive profile of this compound's pharmacokinetic properties and its potential efficacy can be established, laying the essential groundwork for any future clinical development.
Future Research Directions and Emerging Research Avenues for 4 Isopropoxypicolinimidamide Hydrochloride
Exploration of Undiscovered Biological Activities and Potential Therapeutic Indications
The chemical architecture of 4-Isopropoxypicolinimidamide hydrochloride, featuring a picolinimidamide (B1582038) core, suggests a range of potential biological activities that warrant thorough investigation. Research on analogous structures, such as picolinamide (B142947) and carboxamide derivatives, has revealed a wealth of therapeutic possibilities, primarily in oncology and immunology. nih.govnih.gov
Future studies should systematically screen this compound against a diverse panel of biological targets. Based on the activities of related compounds, key areas of interest include:
Anticancer Activity: Picolinamide derivatives have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Similarly, other nitrogen-containing heterocyclic compounds have shown promise as anticancer agents. mdpi.com A logical next step would be to assess the cytotoxic and anti-proliferative effects of this compound against various cancer cell lines.
Anti-inflammatory and Immunomodulatory Effects: Carboxamide derivatives have been identified as potential therapeutic ligands for the Aryl Hydrocarbon Receptor (AHR), playing a role in mitigating inflammatory skin diseases like atopic dermatitis. nih.gov Investigating the immunomodulatory properties of this compound could unveil applications in autoimmune disorders and other inflammatory conditions.
Antimicrobial and Antiviral Potential: The pyridine (B92270) scaffold, a core component of the subject molecule, is present in numerous FDA-approved drugs for infectious diseases, including tuberculosis and HIV/AIDS. nih.gov Screening for activity against a broad spectrum of bacterial and viral pathogens is a critical future direction.
| Compound Class | Observed Biological Activity | Potential Therapeutic Indication |
| Picolinamide Derivatives | VEGFR-2 Inhibition, Cytotoxicity | Cancer |
| Carboxamide Derivatives | Aryl Hydrocarbon Receptor (AHR) Activation | Atopic Dermatitis, Inflammatory Disorders |
| Pyridine-Containing Drugs | Antimycobacterial, Antiviral | Tuberculosis, HIV/AIDS |
Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
To move beyond identifying what a compound does to understanding how it does it, the integration of advanced omics technologies is paramount. nih.gov For this compound, proteomics and metabolomics will be instrumental in elucidating its mechanism of action, identifying biomarkers of response, and uncovering potential off-target effects.
Future mechanistic studies should employ a multi-omics approach:
Proteomics: Upon treating cells or tissues with this compound, quantitative proteomics can identify changes in protein expression and post-translational modifications. This can reveal the specific cellular pathways modulated by the compound.
Metabolomics: Analyzing the global metabolic profile following compound exposure can provide a functional readout of its cellular impact, highlighting alterations in key metabolic pathways.
Integrative Analysis: By combining proteomics, metabolomics, and transcriptomics data, researchers can construct a comprehensive network-level understanding of the compound's biological effects. nih.gov This holistic view is crucial for both efficacy and safety assessment.
Innovative Synthetic Strategies for Enhanced Atom Economy and Sustainability
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical chemistry. Future research should focus on optimizing the synthesis of this compound with a focus on green chemistry principles.
Key areas for synthetic innovation include:
Catalytic Approaches: Exploring novel catalytic systems (e.g., copper- or palladium-catalyzed reactions) can lead to more efficient bond formations and reduce the need for stoichiometric reagents. mdpi.com
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer improved safety, scalability, and reproducibility, while often reducing waste.
Alternative Solvents: Investigating the use of greener solvents or solvent-free reaction conditions can significantly decrease the environmental footprint of the synthesis.
| Synthetic Strategy | Potential Benefits |
| Novel Catalysis | Increased efficiency, reduced waste |
| Flow Chemistry | Improved safety, scalability, reproducibility |
| Green Solvents | Reduced environmental impact |
Development of Advanced Computational Models for Predictive Pharmacology and Toxicity Profiling
In silico methods are indispensable tools in contemporary drug discovery, enabling the rapid and cost-effective prediction of a compound's properties. jchemlett.com For this compound, computational modeling can guide its development and flag potential liabilities early on.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of novel analogs of this compound, thereby prioritizing synthetic efforts. nih.gov
Molecular Docking and Dynamics: Simulating the interaction of the compound with its putative biological targets can provide insights into its binding mode and inform the design of more potent and selective derivatives. jchemlett.com
Predictive Toxicology: Employing in silico models to predict potential toxicities (e.g., cardiotoxicity, hepatotoxicity, genotoxicity) is a critical step in de-risking the compound for further development. Computational approaches can also predict pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). nih.gov
| Computational Approach | Application in Drug Development |
| QSAR | Prediction of biological activity for new analogs |
| Molecular Docking | Understanding compound-target interactions |
| Predictive Toxicology | Early identification of potential safety issues |
Q & A
Q. Q1. What are the key spectroscopic techniques for characterizing 4-Isopropoxypicolinimidamide hydrochloride, and how do they resolve structural ambiguities?
Answer: Characterization typically employs NMR (¹H/¹³C) to confirm the isopropoxy group’s connectivity and the imidamide moiety’s resonance patterns. For example, downfield shifts in ¹H NMR (~δ 8.5–9.0 ppm) indicate aromatic protons adjacent to electron-withdrawing groups. FT-IR verifies the presence of NH stretching (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹). Discrepancies in spectral data (e.g., unexpected splitting) may arise from impurities or tautomeric equilibria, necessitating HPLC purity analysis (≥95%) .
Q. Q2. How should researchers design synthetic routes for this compound to optimize yield and scalability?
Answer: A stepwise approach is recommended:
Picolinic acid derivatization: Introduce the isopropoxy group via nucleophilic substitution under anhydrous conditions (K₂CO₃/DMF, 80°C).
Imidamide formation: React with ammonium chloride in ethanol under reflux, monitored by TLC.
Hydrochloride salt precipitation: Use HCl gas in diethyl ether.
Yield optimization requires controlling reaction stoichiometry (1:1.2 molar ratio for amine coupling) and avoiding over-acidification, which can degrade the imidamide group .
Advanced Research Questions
Q. Q3. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
Answer:
- DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites, such as the imidamide’s nucleophilic nitrogen.
- Molecular docking (AutoDock Vina) identifies potential binding affinities to targets like kinase enzymes. For instance, a docking score ≤ −7.0 kcal/mol suggests strong inhibition.
- ADMET predictions (SwissADME) assess solubility (LogP ~1.8) and metabolic stability. Contradictions between in silico and experimental IC₅₀ values may arise from unmodeled solvent effects .
Q. Q4. What experimental strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values)?
Answer:
Standardize assay conditions: Use identical cell lines (e.g., HEK293 vs. HeLa), buffer pH (7.4), and incubation times (24–48 hr).
Control for batch variability: Validate compound purity via LC-MS before each assay.
Statistical rigor: Apply ANOVA with post-hoc Tukey tests to compare replicates. Discrepancies ≥20% may indicate differences in protein expression levels or off-target effects .
Q. Q5. How can researchers design a robust SAR (Structure-Activity Relationship) study for analogs of this compound?
Answer:
- Core modifications: Replace the isopropoxy group with methoxy/ethoxy to assess steric effects.
- Imidamide substitution: Introduce methyl or benzyl groups to probe hydrogen-bonding capacity.
- Quantitative metrics: Calculate ClogP and polar surface area (PSA) to correlate hydrophobicity with membrane permeability. Use PCA (Principal Component Analysis) to identify dominant physicochemical drivers of activity .
Methodological Considerations
Q. Q6. What are the best practices for stability testing of this compound under varying storage conditions?
Answer:
- Accelerated degradation studies: Expose the compound to 40°C/75% RH for 6 months, analyzing degradation products via UPLC-QTOF.
- Photostability: Use ICH Q1B guidelines (exposure to 1.2 million lux hours).
- pH-dependent stability: Assess hydrolysis rates in buffers (pH 1–9). The hydrochloride salt typically degrades <5% at pH 4–6, but imidamide hydrolysis may occur above pH 8 .
Q. Q7. How should researchers validate the selectivity of this compound in enzyme inhibition assays?
Answer:
- Counter-screening: Test against related enzymes (e.g., PKA vs. PKC isoforms) at 10× IC₅₀.
- Covalent binding assays: Use MALDI-TOF to detect irreversible adduct formation.
- Cryo-EM/X-ray crystallography: Resolve binding poses to confirm target engagement. False positives may arise from assay interference (e.g., aggregation), mitigated by adding 0.01% Triton X-100 .
Data Reproducibility & Ethical Compliance
Q. Q8. What steps ensure reproducibility of pharmacokinetic studies involving this compound?
Answer:
- Dosing consistency: Administer via IV bolus (1 mg/kg in saline) or oral gavage (5 mg/kg in 0.5% methylcellulose).
- Plasma sampling: Collect at t = 0.25, 0.5, 1, 2, 4, 8, 24 hr post-dose.
- Analytical validation: Use a validated LC-MS/MS method (LLOQ = 1 ng/mL). Document all parameters per FDA Bioanalytical Method Validation guidelines .
Q. Q9. How to address ethical considerations in animal studies using this compound?
Answer:
- IACUC approval: Adhere to ARRIVE 2.0 guidelines for sample size justification (n ≥ 6/group).
- Humane endpoints: Monitor weight loss (>20%), tumor volume (>10% body weight), or behavioral distress.
- Data transparency: Publish negative results in repositories like Zenodo to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
